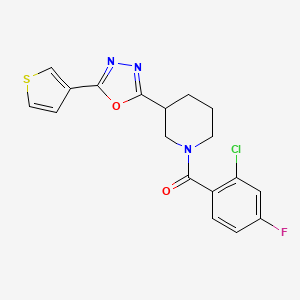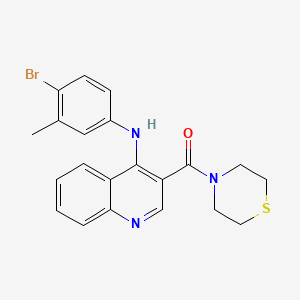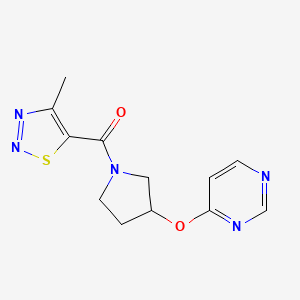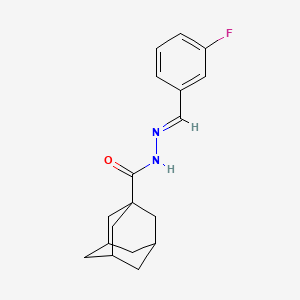![molecular formula C17H18N4O2 B2821423 N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428366-01-1](/img/structure/B2821423.png)
N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are significant in the field of medicinal chemistry due to their vast array of biological activities . The indole moiety is a prevalent structure in natural products and drugs, playing a crucial role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A common method for the preparation of amides, which are important in the pharmaceutical industry, is through N, N′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Molecular Structure Analysis
The structure of newly synthesized compounds is often determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data . DFT quantum-chemical calculations are also performed for further analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of dehydrating agents like DCC . DCC reacts with the carboxyl group of one molecule to produce an activated acylating agent that reacts with the amino group of another molecule to form an amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using 1H, 13C-NMR, UV, IR, and mass spectral data .Applications De Recherche Scientifique
Anti-Inflammatory Properties
The title compound contains an indole moiety, which is associated with various biological activities. Notably, naproxen , a nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with this compound. Naproxen is used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding to both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), resulting in analgesic and anti-inflammatory effects . Interestingly, ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, potentially reducing severe respiratory mortality associated with COVID-19 .
Neuromodulation and Behavior
The indole derivative tryptamine plays a fundamental role in the human body. It occurs naturally in plants, animals, and microorganisms. Tryptamine derivatives, including serotonin (5-hydroxytryptamine), regulate processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . Combining tryptamine with naproxen in a hybrid molecule could yield interesting properties.
Antiviral Potential
Given the anti-inflammatory properties of naproxen and the diverse pharmacological effects of tryptamine, synthesizing a hybrid compound may offer unique benefits. For instance, combining the anti-inflammatory action of naproxen with potential antiviral properties could be valuable in combating viral infections .
Molecular Docking Studies
Indole derivatives have been studied for their biological potential. Researchers have explored novel indolyl compounds and performed molecular docking studies, particularly as anti-HIV-1 agents . While this specific compound hasn’t been directly studied in this context, its indole moiety warrants further investigation.
Cancer Research
Indoles, both natural and synthetic, exhibit various biologically vital properties. Their application as biologically active compounds for cancer treatment has gained attention. Although direct evidence for this compound’s role in cancer research is lacking, its indole scaffold suggests potential relevance .
Other Applications
While the literature doesn’t specifically highlight this compound, indole derivatives have been investigated for antimicrobial, anti-inflammatory, and neuroprotective effects. Further research could uncover additional applications .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17(15-10-16-21(20-15)8-3-9-23-16)18-7-6-12-11-19-14-5-2-1-4-13(12)14/h1-2,4-5,10-11,19H,3,6-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYXFZJKYVXZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCCC3=CNC4=CC=CC=C43)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2821341.png)


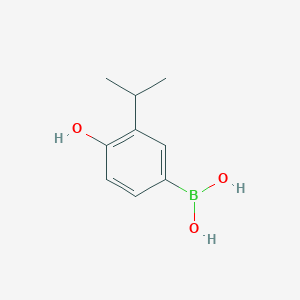
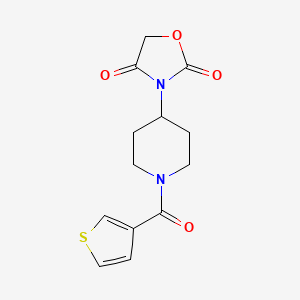
![5-ethyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2821350.png)
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)
![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone](/img/structure/B2821357.png)
